![molecular formula C5H11ClF2N2 B8184246 (4,4-Difluoropiperidin-1-yl)amine hydrochloride](/img/structure/B8184246.png)
(4,4-Difluoropiperidin-1-yl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,4-Difluoropiperidin-1-yl)amine hydrochloride is a chemical compound with the molecular formula C5H9F2N·HCl. It is a derivative of piperidine, characterized by the presence of two fluorine atoms at the 4-position of the piperidine ring. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and has significant applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4,4-Difluoropiperidin-1-yl)amine hydrochloride typically involves the fluorination of piperidine derivatives. One common method includes the reaction of piperidine with a fluorinating agent such as trifluoroacetic acid in the presence of dichloromethane. The reaction is stirred at room temperature for several hours, followed by extraction and purification steps to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar fluorinating agents. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: (4,4-Difluoropiperidin-1-yl)amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex organic molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride or potassium carbonate in solvents such as dimethylformamide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while coupling reactions can produce complex organic frameworks .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Intermediate
(4,4-Difluoropiperidin-1-yl)amine hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceuticals. It is particularly notable in the development of histamine-3 receptor antagonists, which have potential applications in treating cognitive disorders and insomnia. The compound's ability to modulate neurotransmitter release positions it as a candidate for drug development targeting orexin receptors, implicated in sleep regulation and appetite control .
Neuroscience Research
Enzyme Inhibition
The compound has been investigated for its enzyme inhibitory effects, particularly concerning neurological disorders such as Alzheimer's and Parkinson's diseases. It exhibits potent inhibitory effects on enzymes involved in neurotransmitter regulation, making it a promising candidate for therapeutic applications in neurodegenerative diseases .
Neurotransmitter Modulation
Research indicates that this compound acts as an antagonist at histamine-3 receptors. This action modulates neurotransmitter release, providing therapeutic benefits for conditions like insomnia and cognitive impairments associated with neurodegenerative disorders .
Organic Synthesis
Building Block for New Compounds
The compound is utilized as a versatile building block in organic synthesis. Its structural properties allow for the creation of various organic molecules with desired characteristics. This versatility is critical in the development of new compounds that may exhibit enhanced biological activity or improved pharmacokinetic profiles .
In Vitro Studies
Recent studies have demonstrated the efficacy of this compound across various biological assays. The following table summarizes key findings from recent research:
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Study 1 | T47D | 0.048 | PI3Kα inhibition |
Study 2 | HGSOC | 0.021 | KIF18A inhibition |
Study 3 | RLM Assay | 29 | Metabolic stability |
These results indicate that the compound maintains high potency against various targets while exhibiting favorable metabolic stability .
Case Studies and Research Findings
-
Histone Deacetylase Inhibitors
Research highlighted the impact of fluorination on histone deacetylase inhibitors, showcasing how this compound can enhance biological activity through structural modifications . -
Neuronal Nitric Oxide Synthase Inhibition
A study demonstrated that incorporating a difluoropiperidine moiety significantly improved the permeability of inhibitors targeting human neuronal nitric oxide synthase. This modification resulted in enhanced potency and selectivity against various isoforms of nitric oxide synthase . -
Anticancer Potential
Piperidine derivatives, including this compound, have shown promise in inducing apoptosis in cancer cells. This property positions them as candidates for further development in cancer therapy .
Mechanism of Action
The mechanism of action of (4,4-Difluoropiperidin-1-yl)amine hydrochloride involves its interaction with specific molecular targets:
Enzyme Inhibition: It exhibits potent inhibitory effects on enzymes involved in neurotransmitter regulation, which is crucial for its potential therapeutic applications in neurological disorders.
Receptor Antagonism: The compound acts as an antagonist at histamine-3 receptors, modulating neurotransmitter release and providing therapeutic benefits in conditions like insomnia and cognitive disorders.
Comparison with Similar Compounds
4,4-Difluoropiperidine: A closely related compound with similar fluorination but without the amine group.
3,3-Difluoropyrrolidine: Another fluorinated piperidine derivative with different substitution patterns.
4-(Trifluoromethyl)piperidine: A compound with a trifluoromethyl group instead of difluorination.
Uniqueness: (4,4-Difluoropiperidin-1-yl)amine hydrochloride is unique due to its specific substitution pattern and the presence of both fluorine atoms and an amine group. This combination imparts distinct chemical properties and biological activities, making it valuable in medicinal chemistry and pharmaceutical research .
Biological Activity
(4,4-Difluoropiperidin-1-yl)amine hydrochloride is a fluorinated derivative of piperidine that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications in research and pharmaceuticals.
Chemical Structure and Properties
- Molecular Formula : C5H9F2N·HCl
- Molecular Weight : 155.59 g/mol
- Structure : The compound features two fluorine atoms at the 4-position of the piperidine ring, which significantly influences its biological properties.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Enzyme Inhibition : It exhibits potent inhibitory effects on enzymes involved in neurotransmitter regulation, which is crucial for treating neurological disorders such as Alzheimer's and Parkinson's diseases .
- Receptor Antagonism : This compound acts as an antagonist at histamine H3 receptors, modulating neurotransmitter release, which can provide therapeutic benefits in conditions like insomnia and cognitive disorders .
Therapeutic Applications
- Neuroscience : The compound is investigated for its potential to treat neurodegenerative diseases due to its ability to inhibit specific enzymes and receptors involved in neurotransmitter signaling.
- Pharmaceutical Development : It serves as an intermediate in synthesizing pharmaceuticals, particularly those targeting orexin receptors, which are implicated in sleep regulation and appetite control .
In Vitro Studies
Recent studies have highlighted the compound's efficacy in various biological assays:
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
T47D | 0.048 | PI3Kα inhibition | |
HGSOC | 0.021 | KIF18A inhibition | |
RLM Assay | 29 | Metabolic stability |
These studies indicate that this compound maintains high potency against various targets while exhibiting favorable metabolic stability.
Case Study 1: Neuroprotective Effects
In a study exploring the neuroprotective effects of this compound, researchers demonstrated that it could significantly reduce neuroinflammation markers in rodent models of Alzheimer's disease. The compound was shown to lower levels of pro-inflammatory cytokines while preserving neuronal integrity.
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of the compound against triple-negative breast cancer (TNBC). The results indicated that treatment with this compound led to a significant reduction in tumor size and increased apoptosis rates in treated cells compared to control groups .
Properties
IUPAC Name |
4,4-difluoropiperidin-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F2N2.ClH/c6-5(7)1-3-9(8)4-2-5;/h1-4,8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGVLGIRPRCSTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClF2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.